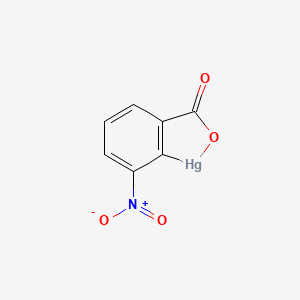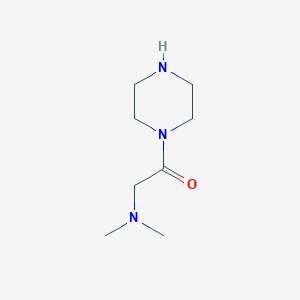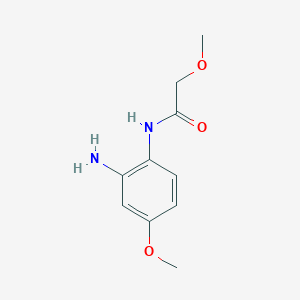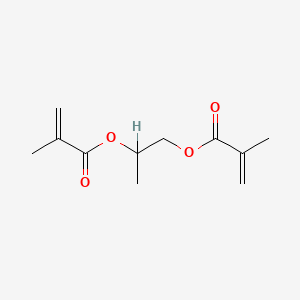
3-Bromocyclohexanone
Overview
Description
3-Bromocyclohexanone is a chemical compound with the molecular formula C6H9BrO . It has an average mass of 177.039 Da and a monoisotopic mass of 175.983673 Da .
Molecular Structure Analysis
The this compound molecule contains a total of 17 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 ketone . The molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 224.0±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 93.2±12.7 °C . The index of refraction is 1.519 .Scientific Research Applications
Conformational Analysis and Spectroscopy
- Long-Range Coupling and Conformational Insights : 2-Bromocyclohexanone, a compound related to 3-Bromocyclohexanone, has been studied for its unique long-range coupling in NMR spectroscopy, offering insights into conformational isomerism. This research highlights the role of the carbonyl group in defining coupling pathways and spin information transmission (Coelho et al., 2009).
- Infrared Spectroscopy Insights : Investigations into the infrared spectrum of 2-Bromocyclohexanone reveal conformational and intermolecular interaction insights, particularly in the vapor phase, providing valuable information for spectroscopic analysis and theoretical modeling (Coelho et al., 2010).
Chemical Synthesis and Catalysis
- Synthesis of Tetrahydro- and Hexahydro-Dibenzothiophene : Research demonstrates the use of 2-Bromo-3-methylcyclohexanone in the synthesis of complex organic compounds like tetrahydrodibenzothiophene, showing its utility in organic synthesis (Sun et al., 2008).
- Halogenation Studies : The study of halogenation reactions in compounds like α-bromo-p-menthanones, which are structurally related to this compound, provides insights into the conformational effects on chemical reactivity, especially in the context of cyclohexanones (Carman & Venzke, 1973).
Polymer and Material Science
- Synthesis of Thermoresponsive Micelles : α-Bromo-ε-caprolactone, synthesized from α-bromocyclohexanone, has been used to create biodegradable and stimuli-responsive copolymers. These have potential applications in drug delivery systems (Massoumi et al., 2013).
- Polymer-Graft Copolymerization : The use of α-bromo-ε-caprolactone, derived from α-bromocyclohexanone, in the atom transfer radical polymerization process highlights its role in the controlled synthesis of complex polymer structures (Wang et al., 2005).
Conformational Studies and Molecular Analysis
- X-ray Crystallography of Derivatives : Studies involving derivatives of bromocyclohexanones, such as 3-Bromo-5-tert-butyl-2-(methoxyethoxy)-2-phenylcyclohexanone oxime, provide detailed insights into molecular conformations and intermolecular interactions, enriching our understanding of cyclohexanone chemistry (Periasamy et al., 2006).
- Quantitative Conformational Analysis Using IR Spectroscopy : Research on 2-bromocyclohexanone demonstrates the utility of infrared spectroscopy in conformational analysis, providing quantitative insights at a single temperature (Freitas et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3-bromocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEYKBDOSUULQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574874 | |
| Record name | 3-Bromocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62784-60-5 | |
| Record name | 3-Bromocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628251.png)
![3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol](/img/structure/B1628252.png)

![2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1628256.png)




![3-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B1628266.png)
